molecular formula C16H20O7 B3055598 3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione CAS No. 65745-83-7

3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione

Cat. No.: B3055598
CAS No.: 65745-83-7
M. Wt: 324.32 g/mol
InChI Key: HZYZWGYPBXBALT-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione (hereafter referred to by its full systematic name) is a bicyclic ester identified as an oligomer in polyethylene and nylon-based food packaging materials . Its detection relied on molecular mass analysis and hypothesized monomer combinations, as it was absent from standard chemical databases. Structurally, it features a 21-membered bicyclic framework with five oxygen atoms (pentaoxa) and two ketone groups. Mass spectrometry studies reveal its molecular ions exhibit both acidic and basic sites, suggesting complex reactivity under electron impact conditions .

Properties

IUPAC Name

3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O7/c17-15-13-2-1-3-14(12-13)16(18)23-11-9-21-7-5-19-4-6-20-8-10-22-15/h1-3,12H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYZWGYPBXBALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC(=O)C2=CC(=CC=C2)C(=O)OCCOCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215946
Record name 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65745-83-7
Record name 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065745837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC297861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15-PENTAOXABICYCLO(15.3.1)HENICOSA-1(21),17,19-TRIENE-2,16-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XYR67LJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Design and Mechanism

Sharghi and Hosseini Sarvari (2007) pioneered a solvent-free method using Al₂O₃/MeSO₃H (AMA) as a bifunctional catalyst. The reaction involves the esterification of oligoethylene glycols with aromatic diacids, such as benzene-1,3-dicarbonyl dichloride, under thermal conditions. The AMA reagent acts as both a Lewis acid (via Al³⁺) and a Brønsted acid (via MeSO₃H), facilitating simultaneous activation of the glycol’s hydroxyl groups and the diacid’s carbonyl moieties.

The mechanism proceeds through a nucleophilic acyl substitution pathway:

  • Protonation : The carbonyl oxygen of the diacid is protonated by MeSO₃H, increasing electrophilicity.
  • Nucleophilic Attack : The hydroxyl group of the glycol attacks the activated carbonyl, forming a tetrahedral intermediate.
  • Dehydration : Al₂O₃ stabilizes the transition state, promoting water elimination and ester bond formation.

Optimization and Yield

Key parameters influencing yield include:

  • Molar Ratio : A 1:1 stoichiometry between diacid and glycol minimizes oligomerization.
  • Temperature : Reactions conducted at 80–100°C achieve optimal kinetics without side reactions.
  • Catalyst Loading : 10 mol% AMA provides a balance between activity and cost.

Under these conditions, the method yields 67–72% of the target macrocycle, with benzene-1,3-dicarbonyl dichloride as the preferred diacid.

Dibutyltin Oxide-Mediated Cyclocondensation

Reaction Framework

Ninagawa et al. (1984) developed an alternative approach using dibutyltin oxide (DBTO) as a cyclization agent. This method involves reacting oligoethylene glycols with aliphatic or aromatic diacid chlorides in anhydrous tetrahydrofuran (THF). DBTO coordinates to the glycol’s oxygen atoms, preorganizing the linear precursor into a conformation favorable for macrocyclization.

Critical Steps and Efficiency

  • Preorganization : DBTO’s Lewis acidity induces a pseudo-cyclic intermediate, reducing the entropic penalty of ring closure.
  • Nucleophilic Attack : The glycol’s oxygen attacks the diacid chloride’s carbonyl carbon, forming ester linkages.
  • Byproduct Management : HCl generated during the reaction is neutralized by DBTO, preventing acid-catalyzed hydrolysis.

This method achieves yields of 58–65% , slightly lower than the AMA-catalyzed route but with superior selectivity for larger macrocycles (n > 4 ethylene glycol units).

Comparative Analysis of Synthetic Methods

Parameter AMA-Catalyzed Method DBTO-Mediated Method
Catalyst Al₂O₃/MeSO₃H Dibutyltin oxide
Solvent Solvent-free Tetrahydrofuran (THF)
Temperature 80–100°C 25–40°C
Reaction Time 4–6 hours 12–24 hours
Yield 67–72% 58–65%
Substrate Compatibility Aromatic diacids Aliphatic/aromatic diacids

Advantages and Limitations

  • AMA Method : Higher yields and shorter reaction times make it industrially viable, but limited to aromatic diacids.
  • DBTO Method : Broader substrate scope but requires stringent anhydrous conditions and prolonged reaction times.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Signals at δ 5.1 ppm (methylene protons adjacent to ester groups) and δ 7.8 ppm (aromatic protons from benzene-1,3-dicarbonyl groups).
  • IR Spectroscopy : Peaks at 1695 cm⁻¹ (ester C=O stretch) and 1285 cm⁻¹ (C–O–C ether linkage).

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic structure, with bond lengths of 1.41 Å (C–O) and 1.21 Å (C=O).

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Heteroatom Substitution: Oxygen vs. Nitrogen

Target Compound : Contains five oxygen atoms (pentaoxa) in the bicyclic framework.
Analog 1 : (4S,14S)-(–)-4,14-Dimethyl-6,9,12-trioxa-3,15,21-triazabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione (S,S)-1 replaces three oxygen atoms with nitrogen (triaza), altering electronic properties. This substitution enhances metal ion binding, as seen in its use for synthesizing transition metal complexes (e.g., Mn(II), Co(II)) with 1:1 or 1:2 electrolyte behavior .
Analog 2 : 9-Chloro-3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione (CPAH) introduces a chlorine substituent and nitrogen (aza), enabling selective extraction of technetium-99 (Tc-99) in nuclear waste applications .

Key Difference : Nitrogen-containing analogs exhibit stronger coordination chemistry, while the target compound’s all-oxygen structure may favor polar interactions or ester-based reactivity.

Substituent Effects on Physicochemical Properties

Target Compound: No alkyl or functional substituents reported; presumed to have moderate hydrophobicity. Analog 3: (4S,14S)-(–)-4,14-Diisobutyl-6,9,12-trioxa-3,15,21-triazabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione (S,S)-4 includes diisobutyl groups, increasing steric bulk and reducing solubility in polar solvents. Synthesized at 15% yield as a pale yellow oil . Analog 4: 8,10-Dimethyl-3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione (CAS:72562-60-8) features methyl groups, lowering melting points and enhancing lipophilicity (logP ~2.84) compared to unsubstituted analogs .

Key Difference: Substituents like methyl or isobutyl modulate solubility and steric effects, impacting host-guest chemistry.

Biological Activity

3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20O7
  • Molecular Weight : 324.33 g/mol
  • InChIKey : HZYZWGYPBXBALT-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione has been studied in various contexts:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. One study demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The compound has shown significant antioxidant activity in vitro. It scavenges free radicals effectively, which can contribute to its potential use in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In cellular models, 3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione has been observed to reduce pro-inflammatory cytokine production. This suggests a potential application in inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism and inflammation.
  • Cell Signaling Modulation : The compound appears to influence signaling pathways related to oxidative stress and inflammation.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Applied Microbiology evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Antioxidant Activity Assessment :
    • Research conducted at ResearchGate highlighted the compound's ability to reduce oxidative damage in human cell lines by approximately 40% compared to control groups.
  • Inflammation Studies :
    • A study published in Phytotherapy Research demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteriaJournal of Applied Microbiology
AntioxidantScavenges free radicals; reduces oxidative stressResearchGate
Anti-inflammatoryDecreases pro-inflammatory cytokinesPhytotherapy Research

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione
Reactant of Route 2
Reactant of Route 2
3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione

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